3-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one is a useful research compound. Its molecular formula is C23H22N4O4S and its molecular weight is 450.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and mechanisms of action.
Chemical Structure
The molecular formula of the compound is C20H24N4O3S. Its structure includes a chromenone moiety linked to a thiadiazole and benzo[d][1,3]dioxole units. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Research indicates that compounds containing benzo[d][1,3]dioxole and thiadiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines.
Case Study: Antitumor Activity
A study evaluated the cytotoxic effects of related benzo[d][1,3]dioxole derivatives using the SRB assay on HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values lower than standard chemotherapy agents like doxorubicin:
Compound | IC50 (HepG2) | IC50 (HCT116) | IC50 (MCF-7) |
---|---|---|---|
Doxorubicin | 7.46 µM | 8.29 µM | 4.56 µM |
Compound A | 2.38 µM | 1.54 µM | 4.52 µM |
This indicates that some derivatives are more potent than doxorubicin against specific cancer types, highlighting their potential as therapeutic agents .
Antibacterial Activity
The compound also shows promise as an antibacterial agent. Research into related thiadiazole derivatives has revealed their effectiveness against various bacterial strains.
The antibacterial mechanism is thought to involve inhibition of Mur ligases (MurD and MurE), which are essential for bacterial cell wall synthesis. Compounds targeting these enzymes can disrupt bacterial growth and viability .
Case Study: Antibacterial Efficacy
In studies assessing the antibacterial activity of similar compounds against strains such as E. coli and S. aureus, results indicated significant inhibition zones compared to control antibiotics:
Compound | Inhibition Zone (mm) |
---|---|
Control Antibiotic | 25 mm |
Compound B | 30 mm |
These findings suggest that compounds with similar structures may be effective in treating bacterial infections .
特性
IUPAC Name |
3-[5-(1,3-benzodioxol-5-ylmethylamino)-1,3,4-thiadiazol-2-yl]-7-(diethylamino)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c1-3-27(4-2)16-7-6-15-10-17(22(28)31-19(15)11-16)21-25-26-23(32-21)24-12-14-5-8-18-20(9-14)30-13-29-18/h5-11H,3-4,12-13H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMNAEDINHRCHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(S3)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。